Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Nomenclature and Structural Identification
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex bicyclic architecture. The compound is registered under Chemical Abstracts Service number 1434142-13-8, providing unambiguous identification within chemical databases and literature. Alternative nomenclature includes the descriptor "3-benzyloxycarbonyl-6-oxo-3-azabicyclo[3.1.1]heptane," which emphasizes the protective benzyl carboxylate functionality attached to the nitrogen atom at position 3 of the bicyclic system.
The molecular formula of this compound is established as Carbon fourteen Hydrogen fifteen Nitrogen one Oxygen three, with a calculated molecular weight of 245.27 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: O=C1C2CN(C(OCC3=CC=CC=C3)=O)CC1C2, which encodes the complete connectivity pattern of atoms within the molecule. This notation reveals the presence of a ketone functionality at position 6, a benzyl ester group protecting the nitrogen at position 3, and the characteristic fused ring system that defines the azabicyclo[3.1.1]heptane core structure.
The compound exhibits specific stereochemical features inherent to the bicyclic framework, with the bridgehead carbon atoms enforcing a rigid three-dimensional conformation. The International Chemical Identifier representation provides additional structural details, including the spatial arrangement of functional groups around the bicyclic scaffold. This structural complexity contributes to the compound's unique chemical properties and potential biological activities, distinguishing it from simpler monocyclic or acyclic analogs.
Table 1: Structural Properties of this compound
Historical Context and Discovery
The development of this compound emerged from broader research efforts targeting azabicyclic scaffolds for pharmaceutical applications. The foundational work on azabicyclo[3.1.1]heptane systems traces back to early investigations of bicyclic imide formations, building upon synthetic methodologies originally developed for related cyclobutane-derived compounds. The synthetic approach to these systems gained significant momentum through the development of efficient cyclization reactions involving properly functionalized cyclobutane derivatives, which provided access to the desired bicyclic frameworks in multigram quantities.
Recent advances in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives have been driven by their recognition as valuable bioisosteric replacements for traditional aromatic systems in drug discovery. The general synthetic approach to these compounds was established through the development of reduction methodologies involving spirocyclic oxetanyl nitriles, which provided a versatile route to the core bicyclic structure. This methodology enabled the systematic evaluation of azabicyclo[3.1.1]heptane derivatives as saturated isosteres, leading to improved physicochemical properties in pharmaceutical candidates.
The specific development of the 6-oxo variant, incorporating the ketone functionality at the bridgehead position, represents a targeted modification designed to enhance synthetic versatility and biological activity. The introduction of the benzyl protecting group at the nitrogen center provides synthetic stability while maintaining the potential for subsequent deprotection and functionalization reactions. This strategic design has enabled the compound to serve as a key intermediate in the synthesis of more complex molecular architectures, including bridged analogs of established pharmaceutical agents.
Contemporary research has demonstrated the scalability of synthetic routes to these compounds, with methodologies capable of producing multigram quantities suitable for extensive biological evaluation and further synthetic elaboration. The development of efficient synthetic protocols has been crucial for enabling systematic structure-activity relationship studies and the exploration of these scaffolds in medicinal chemistry applications. The historical progression from initial synthetic challenges to current scalable methodologies reflects the significant research investment in understanding and developing these unique bicyclic systems for practical applications in drug discovery and chemical biology.
Properties
IUPAC Name |
benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGFNYVBAIHYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, also known by its CAS number 1434142-13-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinergic receptor ligand. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.27 g/mol
- IUPAC Name : this compound
This compound exhibits significant interaction with cholinergic receptors, particularly muscarinic acetylcholine receptors. Its structural similarity to natural alkaloids facilitates this interaction, potentially influencing neurotransmission pathways relevant to cognitive functions.
Target Receptors
The compound primarily targets:
- Muscarinic Acetylcholine Receptors : Involved in various neurological functions.
- Nicotinic Receptors : Although less studied, there is potential for interaction.
Biological Activity
Research indicates that this compound can modulate cholinergic activity, which is particularly promising for therapeutic applications in conditions such as Alzheimer's disease and other cognitive impairments.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cholinergic Modulation : The compound enhances cholinergic signaling, which is crucial for memory and learning processes.
- Binding Affinity : Preliminary findings suggest selective binding to muscarinic receptors, indicating potential for targeted therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant modulation of cholinergic activity in neuronal cell cultures. |
| Study 2 | Found selective binding to muscarinic receptors with an IC50 value indicating effective receptor engagement at low concentrations. |
| Study 3 | Investigated the compound's effects on cognitive function in animal models, showing improvement in memory tasks. |
Comparative Analysis with Related Compounds
This compound shares structural features with other azabicyclo compounds but exhibits unique biological properties due to its specific functional groups.
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| Benzyl endo-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | Azabicyclo | Hydroxyl and carboxylic acid groups | Different bicyclic framework (hexane) |
| 7-Azabicyclo[2.2.1]heptane | Azabicyclo | Basic bicyclic structure | Lacks additional functionalization |
| 6-Oxo 3-Azabicyclo[3.1.1]heptane | Azabicyclo | Contains a ketone instead of hydroxyl | Different oxidation state affecting reactivity |
Comparison with Similar Compounds
Benzyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1638771-52-4)
- Key Difference: The bicyclo[3.2.0]heptane system introduces a smaller fused ring (four-membered ring) compared to the [3.1.1] system (five-membered ring).
- Applications : Less commonly reported in synthesis workflows, likely due to lower stability under acidic/basic conditions compared to the [3.1.1] analogue .
6-Oxa-3-azabicyclo[3.1.1]heptane (CAS: 112461-31-1)
- Key Difference : Replaces the 6-oxo group with an oxygen atom, forming a 6-oxa moiety. This modification reduces electrophilicity at position 6, making it less reactive toward nucleophiles but more stable in aqueous environments .
- Applications : Used in prodrug design where hydrolytic stability is prioritized .
Analogues with Varied Ester Groups
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1251013-26-9)
- Key Difference : Substitutes the benzyl group with a tert-butyl carbamate (Boc). The Boc group offers superior acid-lability, enabling selective deprotection under mild conditions compared to the Cbz group .
- Applications : Preferred in solid-phase peptide synthesis due to compatibility with orthogonal protection strategies .
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 1434142-26-3)
- Key Difference : Replaces the 6-oxo group with a hydroxyl (-OH) group, introducing hydrogen-bonding capability and altering solubility (logP reduced by ~1 unit) .
- Applications : Investigated as a precursor for prodrugs or metal-chelating agents .
Derivatives with Different Functional Groups
Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate (CAS: N/A)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
- Key Difference : Incorporates a benzodioxole-methyl substituent and a 6-oxa group. This hybrid structure exhibits enhanced binding to serotonin receptors due to π-π interactions .
- Synthesis: Achieved via Mitsunobu reaction and mesylation, with 97.5% HPLC purity .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |
|---|---|---|---|---|
| Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | C₁₄H₁₅NO₃ | 245.28 | 2421146-46-3 | Bicyclo[3.1.1], Cbz-protected |
| Benzyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | C₁₄H₁₅NO₃ | 245.28 | 1638771-52-4 | Bicyclo[3.2.0], higher ring strain |
| tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | C₁₁H₁₇NO₃ | 227.26 | 1251013-26-9 | Boc-protected, acid-labile |
| Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | C₁₄H₁₇NO₃ | 247.29 | 1434142-26-3 | 6-OH group, improved solubility |
Preparation Methods
Synthesis from Cyclobutane Derivatives
One efficient approach to synthesizing 3-azabicyclo[3.1.1]heptanes relies on the cyclization of cyclobutane-derived 1,3-dicarboxylic acid derivatives. This method involves the formation of a bicyclic imide intermediate, which can then be transformed into various 1-amino-3-azabicyclo[3.1.1]heptane derivatives.
Scheme 1: Synthesis of 3-Azabicyclo[3.1.1]heptanes via Cyclobutane Cyclization
\$$
\text{Cyclobutane-1,3-dicarboxylic acid derivative} \longrightarrow \text{Bicyclic imide} \longrightarrow \text{1-amino-3-azabicyclo[3.1.1]heptane derivatives}
\$$
Multigram Synthesis
A practical approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes involves the intramolecular imide formation in properly 1,3-functionalized cyclobutane derivatives. These cyclobutane derivatives are obtained through a diastereoselective Strecker reaction of readily accessible 3-oxo-cyclobutanecarboxylate.
3.1. Strecker Reaction
Cyclobutanone reacts with benzyl amine in methanol, followed by the addition of trimethylsilyl cyanide (TMSCN) at low temperature to yield methyl (1R,3R)-3-(benzylamino)-3-carbamoylcyclobutane-1-carboxylate.
Reaction Scheme:
\$$
\text{Cyclobutanone} + \text{Benzyl amine} + \text{TMSCN} \longrightarrow \text{Methyl (1R,3R)-3-(benzylamino)-3-carbamoylcyclobutane-1-carboxylate}
\$$
3.2. Cyclization to Form the Bicyclic Imide
Hydrolysis of the carbamoyl group, followed by treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl), leads to the formation of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.
Reaction Scheme:
\$$
\text{Methyl (1R,3R)-3-(benzylamino)-3-carbamoylcyclobutane-1-carboxylate} \longrightarrow \text{1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride}
\$$
Example Procedure
The following procedure describes the synthesis of key intermediates in the preparation of 3-azabicyclo[3.1.1]heptanes:
4.1. Methyl (1R,3R)-3-(benzylamino)-3-carbamoylcyclobutane-1-carboxylate (7)
- To a solution of cyclobutanone (300.0 g, 2.34 mol) in MeOH (2.5 L), add neat benzyl amine (263.3 g, 2.46 mol) in one portion and stir the mixture for 2 h at room temperature.
- Cool the resulting solution to –10 °C in a NaCl/ice bath, and add neat TMSCN (464.3 g, 4.68 mol) in a dropwise manner at the same temperature.
- After the addition, remove the bath and leave the reaction mixture with stirring overnight.
- Remove the volatiles under reduced pressure and purify the oily residue by flash column chromatography (hexanes – EtOAc, gradient 1:1 to 1:2 v/v).
- Isolate the major diastereomer 7 by trituration of the purified mixture with minimum amounts of 2-propanol (dr ca. 92:8).
4.2. 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride (2- HCl)
- Dissolve methyl (1R,3R)-3-(benzylamino)-3-carbamoylcyclobutane-1-carboxylate (95.0 g, 0.388 mol) in a mixture of dioxane (400 mL) and water (800 mL).
- Add concentrated HCl (100 mL) and heat the reaction mixture at reflux for 24 h.
- Cool the reaction mixture to rt and concentrate under reduced pressure.
- Re-suspend the residue in water (350 mL) and add NaNO2 (26.7 g, 0.387 mol) in several portions keeping the temperature below 5 °C.
- Warm the reaction mixture to rt and stir for an additional 4 h, then concentrate under reduced pressure.
- Dissolve the residual brownish solid in water (350 mL), acidify with NaHSO4 (45.7 g, 0.381 mol) and extract with CHCl3 (4×350 mL).
- Dry combined organic phases over Na2SO4 and evaporate under reduced pressure.
- Dissolve the crude product in THF (250 mL) and acidify with anhydrous HCl (ca. 3.6 M in dioxane, 110 mL).
- Filter the precipitate and dry under a high vacuum (1 mmHg) to give 8.
Reductive Amination
Reductive amination is another strategy that can be employed in the synthesis of amine derivatives. A practical catalytic reductive amination of carboxylic acids involves the use of phenylsilane and zinc acetate to facilitate the reaction.
General Procedure:
To a refluxing solution of carboxylic acid in anhydrous toluene, add phenylsilane, followed by amine dropwise. Heat the reaction mixture, then add zinc acetate and further phenylsilane. Heat at reflux, cool to room temperature, and quench with acetic acid. Dilute the reaction mixture with EtOAc and extract the product with acetic acid. Adjust the combined aqueous phases to pH 12 with NaOH and re-extract with CH2Cl2. Dry the combined organic layers over MgSO4 and remove the solvent in vacuo.
Cycloaddition Reactions
Cycloaddition reactions using bicyclo[1.1.0]butanes (BCB) can be employed for the synthesis of chiral bridged polyheterocycles. An organocatalytic, enantioselective formal (3 + 3)-cycloaddition of BCBs with 1H-indol-3-yl((hetero)aryl)methanol derivatives enables the efficient synthesis of chiral tetrahydro-1H-1,3-methanocarbazole derivatives with very good stereochemical control.
Q & A
Q. Example Data :
- HRMS (ESI) : Calculated for C₁₃H₁₅NO₃ [M+H]⁺: 234.1125; Found: 234.1128 .
How do toxicity profiles of related azabicyclo compounds inform safety protocols for handling this compound?
Basic Research Question
While direct toxicity data for this compound is limited, analogs like 7-oxabicyclo[4.1.0]heptane derivatives show:
- Acute oral toxicity (rat) : LD₅₀ > 2000 mg/kg, suggesting low acute hazard .
- Skin irritation : Mild effects in rabbit models (OECD 404 guidelines) .
Recommendations : - Use PPE (gloves, lab coats) and work in a fume hood.
- Monitor for respiratory sensitization during prolonged exposure .
What role does this compound play in medicinal chemistry, particularly for CNS targets?
Advanced Research Question
The 3-azabicyclo[3.1.1]heptane scaffold is prized for its conformational rigidity, which enhances binding to neurological receptors (e.g., serotonin or dopamine transporters) . Applications include:
Dopamine D3 antagonists : Analogous bicyclic carbamates show sub-nM affinity, with improved blood-brain barrier penetration .
Synthetic intermediates : Used to build spirocyclic or fused-ring systems for opioid receptor modulators .
SAR studies : Modifying the benzyl group or 6-oxo moiety to optimize pharmacokinetics (e.g., logP, metabolic stability) .
Q. Scale-Up Data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 72% | 58% |
| Purity (HPLC) | >98% | 95% |
How do structural modifications (e.g., substituting benzyl with other aryl groups) affect bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Benzyl vs. phenethyl : Phenethyl analogs show 3-fold higher D3 receptor affinity due to enhanced hydrophobic interactions .
- Electron-withdrawing groups : Nitro or cyano substituents reduce metabolic clearance but may increase cytotoxicity .
- Steric effects : Bulky groups (e.g., tert-butyl) at the para position improve selectivity for μ-opioid over κ-opioid receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
